4-Phenyl-1,3,5-triazine-2-thiol
Overview
Description
4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines It features a triazine ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position
Mechanism of Action
Target of Action
Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal .
Mode of Action
It is known that triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Biochemical Pathways
It is known that some 1,3,5-triazines display important biological properties .
Pharmacokinetics
It is known that the compound has a molecular weight of 18924 , which could influence its bioavailability.
Action Environment
It is known that the compound should be stored at temperatures between 28 c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3,5-triazine-2-thiol typically involves the reaction of benzaldehyde with thiourea in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Addition: The triazine ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Electrophilic Addition: Reagents such as halogens or acids.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted triazine derivatives.
Electrophilic Addition: Halogenated or protonated triazine derivatives.
Oxidation: Disulfides.
Reduction: Thiolates.
Scientific Research Applications
4-Phenyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
1,3,5-Triazine-2-thiol: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Phenyl-1,2,4-triazole-3-thiol: Contains a triazole ring instead of a triazine ring, leading to variations in reactivity and applications.
4-Phenyl-1,3,5-triazine-2,4-dithiol:
Uniqueness: 4-Phenyl-1,3,5-triazine-2-thiol is unique due to the presence of both a phenyl group and a thiol group on the triazine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-phenyl-1H-1,3,5-triazine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDITRJLSQBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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